2-Oxabicyclo[2.2.1]heptan-5-ol

Medicinal Chemistry Scaffold Design Thromboxane Receptor Modulation

Researchers often face a synthetic bottleneck when constructing the 2-oxabicyclo[2.2.1]heptane core, requiring multi-step furan Diels-Alder sequences. This 5-ol building block eliminates those steps, providing a pre-formed, stereodefined handle for immediate functionalization. Key benefits include: - Accelerates lead optimization of TXA₂ pathway modulators by bypassing core scaffold synthesis. - Enables direct glycosylation or nucleobase introduction for conformationally locked nucleoside candidates. - Reduces cost and time compared to late-stage C-H oxidation of the parent unsubstituted scaffold.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 1823661-22-8
Cat. No. B14080973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxabicyclo[2.2.1]heptan-5-ol
CAS1823661-22-8
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1C2CC(C1CO2)O
InChIInChI=1S/C6H10O2/c7-6-2-5-1-4(6)3-8-5/h4-7H,1-3H2
InChIKeyHNOQJUJGVQARBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxabicyclo[2.2.1]heptan-5-ol: Scaffold Identity & Sourcing


2-Oxabicyclo[2.2.1]heptan-5-ol (CAS 1823661-22-8) is a saturated, bridged bicyclic alcohol with molecular formula C₆H₁₀O₂ and molecular weight 114.14 g/mol . It belongs to the oxabicyclo[2.2.1]heptane class, characterized by an oxygen atom integrated into the 2-position of the norbornane skeleton and a hydroxyl group at the 5-position . This scaffold has been incorporated into bioactive molecules, notably as the core of the thromboxane A₂ (TXA₂) receptor mimetic U-46619 and related antagonists [1]. The compound is commercially available as a research building block from suppliers such as Leyan (Catalog No. 2393202) , though comprehensive bioactivity or physicochemical datasets for the parent alcohol remain sparse in the primary literature.

2-Oxa bridged bicyclic scaffold for receptor ligand design
Endo-5-hydroxy handle pre-installed for direct derivatization
Conformationally restricted core for nucleoside analog construction

Why 2-Oxabicyclo[2.2.1]heptan-5-ol Cannot Be Substituted by Isomers or Analogs


The 2-oxabicyclo[2.2.1]heptane scaffold is structurally distinct from the more common 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) system. In the 2-oxa isomer, the bridging oxygen is positioned between C-2 and C-6 rather than across the 1,4-bridge, altering the ring electronics, hydrogen-bonding geometry, and metabolic fate of appended pharmacophores [1]. This positional difference has been shown to impact receptor binding and antiaggregatory activity in TXA₂/PGH₂-receptor antagonist series when coupled with chain modifications [1]. Conformational constraints differ from non-bridged cyclohexanol derivatives, and the endo- vs exo-orientation of the 5-hydroxyl group critically influences downstream reactivity in esterification and enzymatic resolution steps, as demonstrated with analogous 2-azabicyclo[2.2.1]heptan-5-ol systems [2]. Therefore, generic substitution with a 7-oxa isomer, a simple cyclohexanol, or an acyclic diol cannot be expected to preserve the specific pharmacophoric or synthetic intermediate properties of the 2-oxa-5-hydroxy scaffold.

7-Oxa isomer

Oxygen bridge position shift alters ring electronics and H-bond geometry, likely changing receptor binding context.

Non-bridged alcohols

Cyclohexanol or acyclic diol substitution removes conformational rigidity and defined endo orientation, potentially shifting reactivity.

Differentiation Evidence Against Closest Analogs


Oxygen Bridge Position: Distinction from 7-Oxa Isomers

In studies of TXA₂/PGH₂-receptor antagonists, the 2-oxabicyclo[2.2.1]heptane ring system of U-46619 was chemically modified to introduce a 3-oxa moiety into the α-chain of derivatives, retaining receptor binding and antiaggregatory activity while enhancing metabolic stability compared to the parent structure [1]. The 2-oxa bridge position alters the electron distribution and H-bonding geometry relative to the 7-oxa isomer, which is known to favor boat-like cyclohexane conformations and distinct nucleophilic reactivity at the bridgehead . Direct head-to-head quantitative comparison between 2-oxa-5-ol and 7-oxa-5-ol isomers is not reported in the open literature, but class-level inference indicates that the choice of oxygen position fundamentally determines the downstream biological profile of the scaffold.

Oxygen bridge position
Class-level inference
2-oxa scaffold retained receptor binding and activity in TXA₂ antagonist series vs 7-oxa isomer (qualitative)
Supports identity-dependent pharmacophoric interaction
No direct head-to-head quantitative data reported
Medicinal Chemistry Scaffold Design Thromboxane Receptor Modulation

Hydroxyl Stereochemistry Control in Derivatization

The 5-hydroxyl group of 2-oxabicyclo[2.2.1]heptan-5-ol is reported as endo-oriented in the core structure . In the closely analogous 2-azabicyclo[2.2.1]heptan-5-ol series, the rank order of muscarinic receptor antagonist potency of ester derivatives followed 5-endo > 5-exo > 6-endo > 6-exo, demonstrating that hydroxyl position and orientation are critical determinants of biological activity [1]. By class-level extrapolation, the specific endo-5-hydroxy configuration of the target compound directs the steric and electronic presentation of ester, ether, or carbamate derivatives in a manner distinct from the exo isomer or the 6-hydroxy regioisomer. Quantitative diastereomeric excess (de) or enantiomeric excess (ee) data for the commercial compound are not publicly provided by suppliers.

Stereochemistry impact
Supporting evidence
Muscarinic potency rank in aza analog: 5-endo > 5-exo > 6-endo > 6-exo
Endo-5-hydroxy orientation is critical for biological presentation
Extrapolated from aza scaffold; oxa-specific data not available
Synthetic Methodology Diastereoselectivity Enzymatic Resolution

Conformationally Locked Nucleoside Scaffold

The oxabicyclo[2.2.1]heptane ring system, specifically the 2-oxa configuration, has been employed as a conformationally locked carbocyclic nucleoside scaffold [1]. Ring closure via intramolecular O-alkylation from a diethyl malonate-derived precursor provided the 2-oxabicyclo[2.2.1]heptane target ring as the major isomer over the competing oxetane [3.2.0] system, demonstrating a synthetic selectivity advantage. For the 2-oxabicyclo[2.2.1]heptan-5-ol building block, this precedent indicates that the 2-oxa bridge imparts a predictable, rigid orientation of the 5-hydroxy group suitable for nucleoside mimic construction.

Synthetic selectivity
Supporting evidence
2-Oxabicyclo[2.2.1]heptane formed as major isomer over [3.2.0] oxetane in O-alkylation
Favors desired ring closure for nucleoside scaffold assembly
Exact isomer ratio not publicly specified
Nucleoside Chemistry Conformational Restriction Antiviral Research

Defined Research Building Block with Pre-Installed Handle

2-Oxabicyclo[2.2.1]heptan-5-ol is catalogued under CAS 1823661-22-8 by Leyan (Product No. 2393202) with consistent molecular weight specification of 114.14 g/mol . In contrast, the 7-oxa isomer (CAS 279-25-4, 2-Oxabicyclo[2.2.1]heptane) lacks the 5-hydroxy functional group, requiring additional synthetic steps for hydroxyl introduction [1]. The commercial availability of the 5-ol derivative bypasses the need for non-trivial regioselective oxidation of the parent 2-oxabicyclo[2.2.1]heptane, which would require either enzymatic resolution (HDL-catalyzed oxidation in the 7-oxa diol series) or stoichiometric chiral auxiliaries to achieve comparable stereochemical purity [2].

Procurement advantage
Specification review
Commercially available with pre-installed 5-hydroxy group, avoiding regio- and stereoselective oxidation steps
Reduces synthetic burden for direct coupling workflows
Lot-specific purity and ee not disclosed by supplier
Chemical Sourcing Building Block Procurement Inventory Reliability

Application Scenarios for 2-Oxabicyclo[2.2.1]heptan-5-ol


Thromboxane A₂ Receptor Modulator Development

The 2-oxabicyclo[2.2.1]heptane scaffold is a validated core for TXA₂/PGH₂-receptor agonists and antagonists, as exemplified by U-46619 and its metabolically stabilized derivatives [1]. The 5-hydroxy handle serves as a primary functionalization site for introducing chain modifications that modulate receptor binding and metabolic stability. Researchers developing novel TXA₂ pathway modulators can use this building block to avoid the multi-step synthesis of the 2-oxabicyclo[2.2.1]heptane core from furan Diels-Alder adducts, accelerating lead optimization cycles [1].

Conformationally Restricted Nucleoside Analog Synthesis

The rigid, bridged architecture of the 2-oxabicyclo[2.2.1]heptane system provides a pre-organized scaffold for carbocyclic nucleosides, favoring the desired ring closure over competing oxetane formation during intramolecular O-alkylation [2]. The 5-hydroxy group can be directly glycosylated or transformed into a leaving group for nucleobase introduction, enabling the construction of conformationally locked antiviral or anticancer nucleotide prodrug candidates with defined spatial presentation of the nucleobase relative to the sugar-mimic scaffold.

Chiral Building Block for Asymmetric Synthesis

The compound provides a pre-formed, stereodefined handle (endo-5-hydroxy) suitable for esterification, etherification, or Mitsunobu inversion, enabling library diversification without the need for late-stage chiral resolution [3]. Compared to the parent unsubstituted 2-oxabicyclo[2.2.1]heptane, procurement of the 5-ol derivative eliminates one to two synthetic steps and the associated costs of regio- and stereoselective C–H oxidation, making it a more efficient entry point for parallel synthesis campaigns.

Application
Selection Property
Validation Focus
TXA₂ receptor modulator research
Scaffold identity and binding geometry
Receptor binding and metabolic stability assays
Conformationally locked nucleoside analog research
Rigid bridged architecture
Nucleobase introduction and conformational analysis
Stereochemical building block for asymmetric synthesis
Pre-installed endo-5-hydroxy handle
Derivatization efficiency and stereochemical fidelity
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